1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

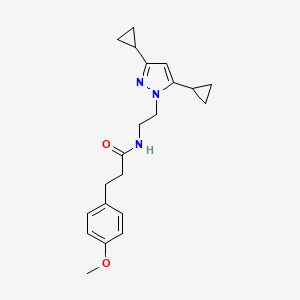

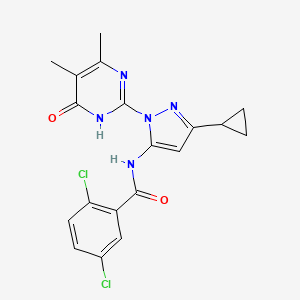

The compound “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . Attached to this pyrazole ring, there is a sulfonyl chloride group, a common functional group in organic chemistry that is often used in the synthesis of sulfonate esters . Additionally, the compound seems to have a cyclopropylmethyl group, which is derived from cyclopropane .

Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would likely be complex due to the presence of the pyrazole ring, the sulfonyl chloride group, and the cyclopropylmethyl group. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) .

Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The sulfonyl chloride group is highly reactive and is often used in substitution reactions to introduce a sulfonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, cyclopropylmethyl chloride has a melting point of -91°C, a boiling point of 87-89 °C, and is soluble in Chloroform and Methanol .

Scientific Research Applications

Medicinal Chemistry

These compounds have been used in medicinal chemistry for the synthesis of various physiologically active compounds . For instance, they have been used in the synthesis of sulfamides that possess a broad spectrum of biological activities, including bacteriostatic, anticonvulsive, analgesic, and antiemetic properties .

Drug Precursors

Pyrazolesulfonyl chlorides, such as these compounds, are known to be precursors for a multitude of drugs . They have been used in the synthesis of antiviral agents, antiglaucoma agents, fungicides, and herbicides .

Synthesis of Heterocyclic Compounds

These compounds have been used in the synthesis of heterocyclic compounds . They have been used in the synthesis of pyrazines and pyridazines fused to 1,2,3-triazoles .

Fluorescent Probes

These compounds have been used in the development of fluorescent probes . They have been used in the synthesis of heterocycles that have applications as fluorescent probes .

Structural Units of Polymers

These compounds have been used as structural units of polymers . They have been incorporated into polymers for use in solar cells .

Synthesis of Block Copolymers

These compounds have been used in the synthesis of block copolymers . Block copolymers have numerous applications in the fields of chemistry, physics, material sciences, and biological and medical sciences .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially target various proteins or enzymes in biological systems, but specific targets for this compound would need to be determined experimentally.

Mode of Action

The mode of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups on target molecules . The cyclopropylmethyl and pyrazole groups may also interact with targets through non-covalent interactions, potentially influencing the compound’s selectivity and potency.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride. For example, factors such as pH and temperature could influence the compound’s reactivity and stability Additionally, the presence of other reactive molecules could potentially compete with the compound’s targets, influencing its efficacy

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDVNZDEPDIEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)

![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)

![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine](/img/structure/B2393034.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)